1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyrazole moiety, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the attachment of the pyrazole moiety. The reaction conditions typically involve the use of reagents such as chlorinating agents, sulfonyl chlorides, and pyrazole derivatives. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can be compared with similar compounds such as:
3-(5-chloro-2-methylphenyl)-1,1-dimethylurea: This compound has a similar chlorinated phenyl group but differs in its overall structure and functional groups.
Ethyl 2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound contains a sulfonyl group and a pyrazole moiety but has a different core structure.
Properties
Molecular Formula |
C18H25ClN4O2S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C18H25ClN4O2S/c1-5-23-15(4)18(14(3)20-23)26(24,25)22-10-8-21(9-11-22)17-12-16(19)7-6-13(17)2/h6-7,12H,5,8-11H2,1-4H3 |
InChI Key |
VAJBWFAPEKVGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C |
Origin of Product |
United States |
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